molecular formula C22H15N3O2S B2359312 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide CAS No. 476641-84-6

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2359312
CAS No.: 476641-84-6
M. Wt: 385.44
InChI Key: OMUPWONWQOEVAM-UHFFFAOYSA-N
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Description

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a thiazole ring system, which is further substituted with a pyridinyl group. This specific molecular architecture incorporates privileged pharmacophores commonly associated with bioactive compounds, suggesting significant potential for basic research and drug discovery initiatives. Compounds based on the N-(thiazol-2-yl)-benzamide scaffold have been functionally characterized as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This class of antagonists demonstrates non-competitive inhibition, is state-dependent, and shows selectivity for ZAC over other classical Cys-loop receptors, making it a valuable pharmacological tool for exploring the receptor's physiological functions . Furthermore, the structural motifs present in this compound—namely the benzamide, thiazole, and pyridine rings—are frequently found in molecules investigated for targeted cancer therapies. Such hybrids are often designed to act as kinase inhibitors, targeting proteins like the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways . The planar, electron-rich nature of these heterocyclic systems enables key interactions with biological targets, such as π–π stacking and hydrogen bonding within enzyme active sites . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate this compound's specific mechanism of action, binding affinity, and potential applications in cellular and biochemical assays.

Properties

IUPAC Name

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUPWONWQOEVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-(Bromoacetyl)pyridine Hydrobromide

The thiazole ring is constructed via cyclization of 4-(bromoacetyl)pyridine hydrobromide with thiourea in aqueous ammonia. This method, adapted from Can. J. Chem. (1970), involves refluxing equimolar quantities of the bromoacetyl derivative and thiourea in water. The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoacetyl group, followed by cyclodehydration to form the thiazole core.

Reaction Conditions :

  • Solvent : Water
  • Base : Ammonia
  • Temperature : Reflux (100°C)
  • Yield : 71%

Characterization :

  • 1H NMR (DMSO-d6): δ 8.67 (d, 2H, pyridine-H), 7.80 (d, 2H, pyridine-H), 7.46 (s, 1H, thiazole-H).
  • LC-MS : [M+H]+ = 179.2.

Alternative Cyclization Using Phosphorus Oxychloride

A modified approach employs phosphorus oxychloride (POCl3) to activate carboxylic acids for cyclization with thiosemicarbazide. While primarily used for 1,3,4-thiadiazoles, this method can be adapted for thiazoles by substituting thiourea derivatives.

Reaction Conditions :

  • Reagents : 4-Pyridinecarboxylic acid, thiosemicarbazide, POCl3
  • Temperature : 80–90°C for 1 hour.
  • Workup : Basification with NaOH (pH 8) and recrystallization from methanol.

Synthesis of 4-Benzoylbenzoyl Chloride

Friedel-Crafts Acylation of Toluene

4-Benzoylbenzoic acid is synthesized via Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of AlCl3. Subsequent chlorination with thionyl chloride converts the acid to the acyl chloride.

Procedure :

  • Acylation : Toluene (1.0 mol), benzoyl chloride (1.2 mol), AlCl3 (1.5 mol) in dichloromethane (DCM), 0°C to room temperature, 12 hours.
  • Oxidation : Crude product oxidized with KMnO4 in acidic medium to yield 4-benzoylbenzoic acid.
  • Chlorination : 4-Benzoylbenzoic acid (1.0 mol), thionyl chloride (5.0 mol), DCM, reflux for 4 hours.

Yield : 89% (acyl chloride).

Coupling of Thiazol-2-amine with 4-Benzoylbenzoyl Chloride

Schotten-Baumann Acylation

The amide bond is formed under Schotten-Baumann conditions, where the thiazol-2-amine reacts with 4-benzoylbenzoyl chloride in a biphasic system.

Procedure :

  • Solvent : Tetrahydrofuran (THF)/Water (2:1)
  • Base : Sodium bicarbonate (2.5 mol)
  • Temperature : 0°C to room temperature, 6 hours.
  • Workup : Extraction with ethyl acetate, drying over Na2SO4, and purification via flash chromatography (DCM:MeOH 95:5).

Yield : 75%.

Characterization :

  • 1H NMR (DMSO-d6): δ 8.70 (d, 2H, pyridine-H), 8.10 (d, 2H, benzoyl-H), 7.95–7.50 (m, 9H, aromatic-H), 7.48 (s, 1H, thiazole-H).
  • IR (KBr): 1686 cm−1 (C=O stretch), 1552 cm−1 (N-H bend).

HgCl2-Mediated Coupling in Anhydrous Conditions

For moisture-sensitive substrates, HgCl2 catalyzes the reaction between the amine and acyl chloride in anhydrous THF.

Procedure :

  • Catalyst : HgCl2 (0.1 mol)
  • Solvent : Anhydrous THF
  • Temperature : Reflux (66°C), 8 hours.
  • Yield : 82%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
Schotten-Baumann THF/H2O, NaHCO3 75% Mild conditions, scalable
HgCl2-Catalyzed Anhydrous THF, reflux 82% Higher yield, avoids hydrolysis

Troubleshooting and Optimization

Byproduct Formation

Side products such as N,N-diacyl derivatives may form if excess acyl chloride is used. This is mitigated by:

  • Stoichiometry : Maintaining a 1:1 ratio of amine to acyl chloride.
  • Temperature Control : Keeping the reaction below 25°C during initial mixing.

Purification Challenges

The product’s low solubility in polar solvents necessitates chromatography with gradient elution (DCM:MeOH 90:10 to 95:5). Recrystallization from ethanol/water (3:1) improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium complexes, acetic acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide serves as an important building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions, including oxidation and substitution reactions.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent. Its structural features may enhance its interaction with microbial targets.
  • Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer activity. The thiazole ring's ability to modulate enzyme activity is particularly relevant in cancer therapy, where it may inhibit specific cancer-related pathways.

Medicine

  • Therapeutic Applications : The compound is being investigated for anti-inflammatory and analgesic effects. Its unique structure allows it to interact with biological pathways involved in inflammation and pain modulation.

Industry

  • Material Development : In industrial applications, this compound is explored for its utility in developing advanced materials such as polymers and nanomaterials due to its chemical stability and reactivity.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of thiazole derivatives, this compound exhibited significant inhibition against several cancer cell lines. The study utilized an in vitro primary anticancer test protocol from the National Cancer Institute, demonstrating promising results that warrant further investigation into its mechanism of action and therapeutic potential.

Case Study 2: Antimicrobial Studies

Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against specific bacterial strains. The mechanism was attributed to the interaction of the thiazole ring with bacterial enzymes, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

  • Structure: Features a phenoxy group and 4-methylphenyl-substituted thiazole.
  • Activity : Demonstrated 129.23% growth modulation in plant development assays (p<0.05) .
  • Key Difference: Replacement of the pyridin-4-yl group with methylphenyl and substitution of benzoyl with phenoxy may enhance hydrophobic interactions, contributing to higher bioactivity compared to the target compound.

2-Methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

  • Structure : Contains a pyridin-2-yl group and methylsulfanyl substituent.
  • Activity : Inhibited the Plasmodium falciparum Atg8-Atg3 interaction by ≥25% in SPR screening .
  • Key Difference : The pyridin-2-yl orientation and methylsulfanyl group likely alter binding geometry compared to the target’s pyridin-4-yl and benzoyl groups, affecting target specificity.

4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (Compound 9)

  • Structure : Includes a dimethoxymethyl group and pyridin-2-yl thiazole.
  • Activity : Mimicked the docking profile of parent inhibitors in PfAtg8 binding assays, confirming scaffold versatility .

2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

  • Structure : Substitutes benzoyl with morpholine-sulfonyl.
  • Synthesis : Achieved 95% purity, highlighting synthetic robustness .
  • Key Difference : The sulfonyl group enhances polarity, possibly improving aqueous solubility but reducing membrane permeability relative to the benzoyl group.

Comparative Data Table

Compound Name Substituents (Thiazole/Phenyl) Biological Activity/Outcome Synthesis Yield/Purity Evidence ID
4-Benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide Benzoyl, pyridin-4-yl N/A (Baseline for comparison) 83% yield
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxy, methylphenyl 129.23% growth modulation (p<0.05) Not reported
2-Methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide Methylsulfanyl, pyridin-2-yl ≥25% inhibition in SPR screen Not reported
4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide Dimethoxymethyl, pyridin-2-yl PfAtg8 docking mimicry Not reported
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Morpholine-sulfonyl, pyridin-4-yl N/A 95% purity

Biological Activity

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound’s biological activities, synthesis, and the implications of its structure on its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C22H15N3O2S, with a molecular weight of approximately 385.44 g/mol. The compound consists of a benzamide moiety linked to a thiazole ring and a pyridine ring, which contributes to its diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular Weight385.44 g/mol
SolubilitySoluble in DMSO
CAS Number476641-84-6

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia). The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through modulation of apoptotic pathways.

Case Study:
A study evaluated the cytotoxic effects of the compound on A431 cells, reporting an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. Molecular dynamics simulations suggested that the compound interacts with Bcl-2 proteins primarily through hydrophobic contacts, enhancing its potential as an anticancer drug .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of the thiazole moiety is believed to enhance its antibacterial effects.

Research Findings:
A recent study reported that thiazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of electron-donating groups in the structure was found to increase antimicrobial potency .

Enzyme Inhibition

Additionally, this compound has been explored as an enzyme inhibitor. It has shown potential in inhibiting carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases.

Mechanism Insights:
The structure–activity relationship (SAR) studies indicate that modifications to the thiazole ring can significantly affect enzyme binding affinity and specificity. The presence of functional groups at specific positions on the thiazole ring enhances inhibitory activity .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions utilizing solvents like ethanol or DMSO and catalysts such as acetic acid or palladium complexes. The optimization of reaction conditions is crucial for maximizing yield and purity.

Synthetic Routes

  • Formation of Thiazole Ring: The initial step often involves the reaction between a pyridine derivative and a thioketone.
  • Benzamide Coupling: The final product is obtained through coupling reactions that incorporate the benzamide moiety.

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